

Spectroscopic Analysis of 1H-Indol-2-yl(phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indol-2-yl(phenyl)methanone**

Cat. No.: **B090089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **1H-Indol-2-yl(phenyl)methanone**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1H-Indol-2-yl(phenyl)methanone**, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for **1H-Indol-2-yl(phenyl)methanone**

Proton Type	Chemical Shift (δ ppm)	Multiplicity	Solvent
Indole-NH	10.9	Singlet (broad)	CDCl ₃
Aromatic-H	6.4-7.7	Multiplet	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data for **1H-Indol-2-yl(phenyl)methanone** [1]

Chemical Shift (δ ppm)	Assignment (Tentative)	Solvent
188.9	C=O (Ketone)	CDCl ₃
134.2	Aromatic C	CDCl ₃
133.5	Aromatic C	CDCl ₃
130.4	Aromatic C	CDCl ₃
129.5	Aromatic C	CDCl ₃
129.4	Aromatic C	CDCl ₃
129.1	Aromatic C (merged signal)	CDCl ₃
128.9	Aromatic C	CDCl ₃
128.8	Aromatic C	CDCl ₃
128.1	Aromatic C	CDCl ₃
116.5	Aromatic C	CDCl ₃
107.3	Aromatic C	CDCl ₃

Table 3: Infrared (IR) Spectroscopy Data for **1H-Indol-2-yl(phenyl)methanone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3313	N-H Stretch (Indole)
1669	C=O Stretch (Ketone)

Table 4: Mass Spectrometry (MS) Data for **1H-Indol-2-yl(phenyl)methanone**

Parameter	Value
Molecular Weight	221.25 g/mol
Molecular Formula	C ₁₅ H ₁₁ NO
Mass Spectrum (m/z)	A molecular ion peak is observed at m/z = 221.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **1H-Indol-2-yl(phenyl)methanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

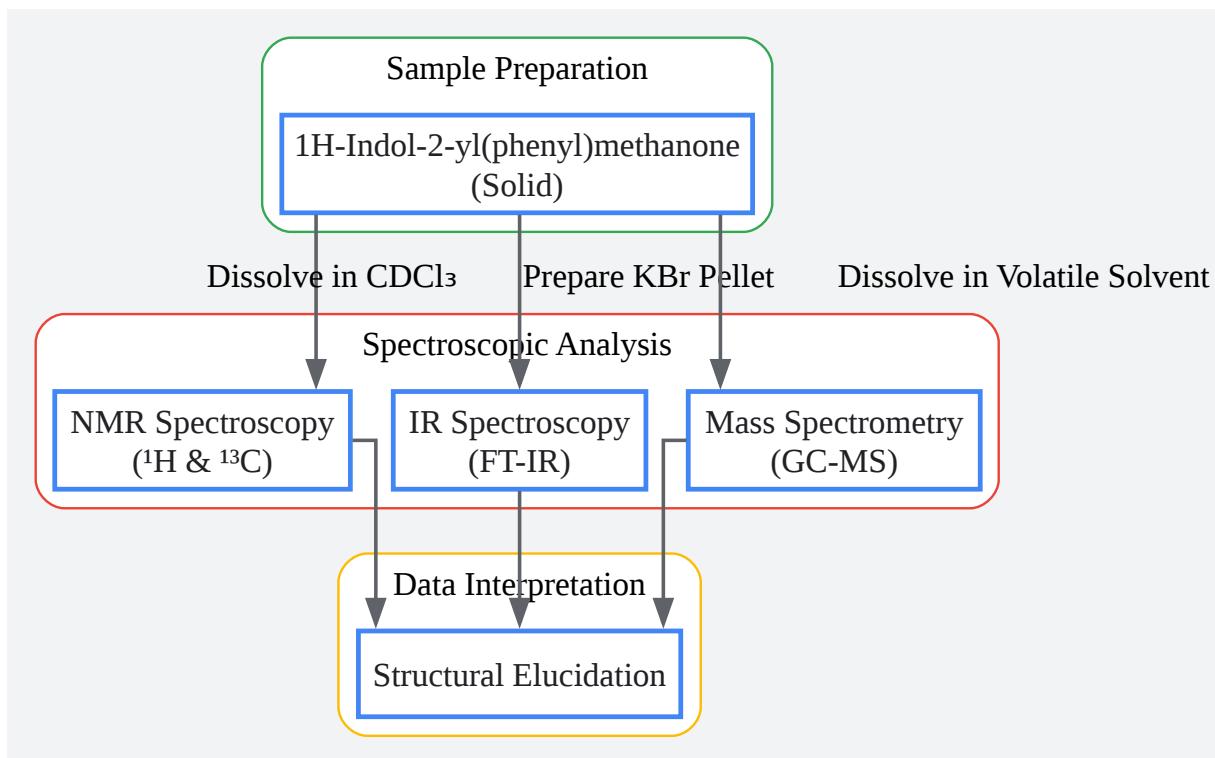
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 0 to 220 ppm is commonly used.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile compounds.

- **Sample Preparation:** A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** A small volume (typically 1 μ L) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the chemical structure of **1H-Indol-2-yl(phenyl)methanone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1H-Indol-2-yl(phenyl)methanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090089#spectroscopic-analysis-of-1h-indol-2-yl-phenyl-methanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com